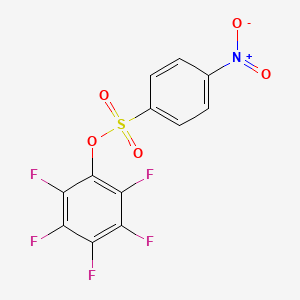

Pentafluorophenyl 4-nitrobenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-5(2-4-6)18(19)20/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKVZFMQPLLPMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382438 | |

| Record name | pentafluorophenyl 4-nitrobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244633-31-6 | |

| Record name | pentafluorophenyl 4-nitrobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorophenyl 4-Nitrobenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Pentafluorophenyl 4-Nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl 4-nitrobenzenesulfonate, a stable and crystalline compound, serves as a potent activating agent in organic synthesis, particularly in the formation of amide bonds for peptide coupling. This technical guide provides a comprehensive overview of its synthesis, detailed characterization data, and experimental protocols for its application. The superior reactivity of this reagent, stemming from the electron-withdrawing nature of both the pentafluorophenyl and 4-nitrophenyl groups, makes it a valuable tool in the development of pharmaceuticals and other complex molecules.

Introduction

The efficient formation of amide bonds is a critical process in the synthesis of a wide array of organic molecules, including peptides and pharmaceuticals.[1][2] Pentafluorophenyl esters have gained prominence as highly effective activating groups for carboxylic acids, facilitating nucleophilic attack by amines.[2][3] The strong electron-withdrawing properties of the pentafluorophenyl group enhance the electrophilicity of the carbonyl carbon, making the pentafluorophenolate a superior leaving group.[3][4] this compound, also known as 4-nitrobenzenesulfonic acid pentafluorophenyl ester, leverages these properties, acting as a powerful sulfonating agent and a precursor for further synthetic transformations.[2][5] Its stability and high reactivity offer significant advantages over other coupling reagents, leading to cleaner reactions and higher yields.[1][6]

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of pentafluorophenol with 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

A general procedure for the synthesis involves the slow addition of 4-nitrobenzenesulfonyl chloride to a solution of pentafluorophenol and a base, such as triethylamine or pyridine, in an anhydrous solvent like dichloromethane at reduced temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion. An aqueous work-up followed by purification via recrystallization or column chromatography yields the final product.

Characterization Data

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 244633-31-6 | [7][8] |

| Molecular Formula | C₁₂H₄F₅NO₅S | [7] |

| Molecular Weight | 369.22 g/mol | [7][9] |

| Appearance | White to light yellow powder/crystal | [8] |

| Melting Point | 106.0 to 110.0 °C | [8] |

| Purity | >98.0% (GC) | [8] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons of the 4-nitrophenyl group, likely as two doublets in the downfield region (around 8.0-8.5 ppm) due to the strong deshielding effects of the nitro and sulfonate groups.

-

¹³C NMR: The carbon NMR would display signals for the twelve carbon atoms in the molecule. The carbons of the pentafluorophenyl ring will show characteristic C-F couplings. The carbon atoms of the 4-nitrophenyl ring will also be in the aromatic region, with the carbon bearing the nitro group being significantly downfield.[9]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show three signals for the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring, with characteristic coupling patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the S=O stretching of the sulfonate group (around 1350-1400 cm⁻¹ and 1175-1200 cm⁻¹), C-F stretching of the pentafluorophenyl group (around 1000-1200 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1350 cm⁻¹ respectively).[10]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the pentafluorophenoxy group and the nitro group.

Application in Peptide Synthesis

This compound is an efficient coupling reagent for the formation of peptide bonds.[1][6] It activates the carboxylic acid of an N-protected amino acid, facilitating its reaction with the amino group of another amino acid ester.[1]

Peptide Coupling Workflow

Caption: Workflow for peptide coupling using this compound.

Experimental Protocol for Peptide Coupling

The following is a general procedure for the synthesis of a protected dipeptide:

-

To a solution of an N-protected amino acid (1 equivalent), this compound (1 equivalent), and a catalytic amount of 1-hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., DMF), a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1 equivalent) is added.[1][6]

-

The mixture is stirred at room temperature for a short period to allow for the formation of the active ester intermediate.[1]

-

A solution of the amino acid ester hydrochloride (1 equivalent) and another equivalent of the tertiary amine base is then added to the reaction mixture.[1][6]

-

The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).[1]

-

The reaction mixture is then worked up, usually by dilution with an organic solvent and washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.[1]

-

The crude product is purified by column chromatography or recrystallization to yield the pure protected dipeptide.[1]

Conclusion

This compound is a highly effective and versatile reagent for chemical synthesis. Its straightforward preparation and high reactivity make it a valuable tool for researchers in organic chemistry and drug development. The detailed protocols and characterization data provided in this guide are intended to facilitate its synthesis and application in the laboratory, particularly for the efficient construction of amide bonds in peptide synthesis and other complex molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pentafluorophenol and its derivatives [en.highfine.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 244633-31-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | C12H4F5NO5S | CID 2783096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of Pentafluorophenyl 4-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Pentafluorophenyl 4-nitrobenzenesulfonate, a versatile reagent in organic synthesis and pharmaceutical development. The information is curated for researchers, scientists, and professionals in drug development, presenting key data in a structured and accessible format.

Core Physical and Chemical Properties

This compound is a stable, crystalline solid that serves as a powerful electrophile in various chemical transformations.[1] Its enhanced reactivity is attributed to the presence of the electron-withdrawing pentafluorophenyl group.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₄F₅NO₅S | [2][3] |

| Molecular Weight | 369.22 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 106.0 to 110.0 °C | |

| Purity | >98.0% (GC) | |

| Solubility | Soluble in Toluene. Limited solubility in Ethanol (<0.2%). |

Table 2: Computed Chemical Properties of this compound

| Property | Value | Source(s) |

| XLogP3 | 3.4 | [4] |

| Topological Polar Surface Area | 97.6 Ų | [4] |

| Hydrogen Bond Donor Count | 0 | [3][4] |

| Hydrogen Bond Acceptor Count | 5 | [3][4] |

| Rotatable Bond Count | 4 | [3][4] |

Synthesis and Purification

Purification

Purification of the product can be achieved through recrystallization.[5]

Experimental Protocols

Peptide Coupling Reactions

This compound is an efficient coupling reagent for the formation of peptide bonds.

General Procedure:

-

A solution of an N-protected amino acid (0.3 mmol), this compound (0.3 mmol), and 1-hydroxybenzotriazole (HOBt·H₂O, 0.03 mmol) in dimethylformamide (DMF, 3 mL) is prepared.

-

To this solution, triethylamine (0.3 mmol) is added if an N-Boc protected amino acid is used, or diisopropylethylamine (DIEA, 0.3 mmol) if an N-Fmoc protected amino acid is used, with stirring.

-

The mixture is stirred for 15 minutes at room temperature.

-

A solution of an amino acid methyl or ethyl ester hydrochloride (0.3 mmol) and triethylamine or DIEA (0.3 mmol) is then added.

-

The reaction is allowed to proceed for 1 hour at room temperature.

-

The reaction mixture is then diluted with dichloromethane for work-up.

Visualizations

Experimental Workflow: Peptide Synthesis

The following diagram illustrates the general workflow for peptide synthesis using this compound as a coupling reagent.

Caption: Peptide Synthesis Workflow.

Logical Relationship: Reactivity of this compound

This diagram illustrates the key chemical features that contribute to the reactivity of this compound.

Caption: Reactivity Factors.

References

Pentafluorophenyl 4-Nitrobenzenesulfonate: A Technical Guide to its Mechanism of Action in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl 4-nitrobenzenesulfonate (PFNB) is a highly efficient and versatile reagent in modern organic synthesis, primarily recognized for its role as a powerful coupling agent in peptide chemistry.[1][2][3][4][5] Its robust electrophilic nature, conferred by the presence of both a pentafluorophenyl group and a 4-nitrobenzenesulfonate moiety, enables the rapid and effective formation of amide bonds.[6][7] This technical guide provides an in-depth exploration of the chemical mechanism of action of PFNB, particularly in the context of peptide synthesis. It details the proposed reaction pathways, summarizes key quantitative data, outlines experimental protocols, and presents visual diagrams to elucidate the reagent's function. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction: Chemical Properties and Applications

This compound is a stable, crystalline, off-white to white powder that can be stored at room temperature for extended periods without significant degradation.[2][6] Its molecular structure features two key components that dictate its reactivity: a pentafluorophenyl group and a 4-nitrobenzenesulfonate group. Both are potent electron-withdrawing groups, which renders the sulfur atom highly electrophilic and makes the pentafluorophenoxy group an excellent leaving group.

While it has applications in materials science for creating polymers with enhanced thermal and chemical stability, its primary utility is in organic synthesis.[6][7] Specifically, it serves as a superior coupling reagent for the formation of peptide bonds between N-protected amino acids and amino acid esters.[1][2][3]

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 244633-31-6 | [6] |

| Molecular Formula | C₁₂H₄F₅NO₅S | [6] |

| Molecular Weight | 369.22 g/mol | [6] |

| Appearance | Off-white to white powder/crystal | [6] |

| Melting Point | 104-112 °C | [6] |

| Purity | ≥ 98-99% | [4][6] |

Mechanism of Action in Peptide Coupling

The core function of PFNB in peptide synthesis is to activate the carboxylic acid of an N-protected amino acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the amino group of a second amino acid ester. The reaction is typically performed in the presence of a tertiary amine base and, crucially, a catalytic amount of 1-hydroxybenzotriazole (HOBt).[1][2]

The reaction proceeds slowly or incompletely without the HOBt catalyst.[2] The addition of HOBt significantly accelerates the reaction, leading to high yields of the desired dipeptide.[1][2]

Proposed Catalytic Cycle

The mechanism involves a two-step process where PFNB does not directly react with the amino acid. Instead, it first reacts with the HOBt catalyst to form a highly reactive sulfonated intermediate.

-

Formation of the Active Catalyst: HOBt acts as a nucleophile, attacking the electrophilic sulfur atom of PFNB. This displaces the pentafluorophenolate anion and forms the reactive intermediate, benzotriazol-1-yl 4-nitrobenzenesulfonate .[2]

-

Activation of the Carboxylic Acid: The N-protected amino acid, deprotonated by the tertiary base, then attacks this intermediate. This step forms a highly reactive O-acylisourea-like species (an active ester of HOBt).

-

Peptide Bond Formation: The amino group of the incoming amino acid ester performs a nucleophilic attack on the carbonyl carbon of the activated amino acid. This forms the tetrahedral intermediate which then collapses to form the stable peptide bond and releases HOBt, thus regenerating the catalyst for the next cycle.

Signaling Pathway Diagram

The logical flow of the proposed mechanism is illustrated below.

Caption: Proposed mechanism for PFNB/HOBt-mediated peptide coupling.

Experimental Protocols and Data

The use of PFNB as a coupling reagent has been demonstrated to be effective for various Boc- and Fmoc-protected amino acids, yielding clean products in good yields.[1]

General Experimental Protocol

The following is a generalized procedure for dipeptide synthesis using PFNB.[1][2]

Caption: General workflow for peptide synthesis using PFNB.

Quantitative Data: Dipeptide Synthesis Yields

The following table summarizes the yields obtained for the synthesis of various protected dipeptides using PFNB as the coupling agent.[1]

| Entry | N-Protected Amino Acid | Amino Acid Ester | Product | Yield (%) |

| 1 | Boc-Gly | H-Gly-OEt | Boc-Gly-Gly-OEt | 90 |

| 2 | Boc-L-Ala | H-Gly-OEt | Boc-L-Ala-Gly-OEt | 88 |

| 3 | Boc-L-Val | H-Gly-OEt | Boc-L-Val-Gly-OEt | 85 |

| 4 | Boc-L-Phe | H-Gly-OEt | Boc-L-Phe-Gly-OEt | 91 |

| 5 | Fmoc-L-Ala | H-L-Leu-OMe | Fmoc-L-Ala-L-Leu-OMe | 82 |

| 6 | Fmoc-L-Val | H-L-Phe-OMe | Fmoc-L-Val-L-Phe-OMe | 80 |

Data sourced from Pudhom and Vilaivan (2001). Yields are after purification.[1]

Conclusion

This compound is a potent and practical reagent for peptide synthesis. Its mechanism of action, facilitated by a catalytic amount of HOBt, involves the formation of a highly reactive benzotriazolyl sulfonate intermediate, which efficiently activates N-protected amino acids for subsequent coupling.[2] This process delivers high yields of dipeptides under mild conditions.[1] For professionals in drug development, PFNB represents a valuable tool, offering a reliable and efficient method for constructing the peptide backbones that are central to many therapeutic agents. Its stability, reactivity, and the straightforward nature of the experimental protocols make it an attractive choice for both small-scale and potentially larger-scale synthetic applications.[6][7]

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound | 244633-31-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 244633-31-6 | TCI AMERICA [tcichemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Electrophilicity of Pentafluorophenyl 4-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl 4-nitrobenzenesulfonate, a sulfonate ester, is a highly reactive and versatile electrophile utilized in a variety of chemical syntheses. Its remarkable reactivity is attributed to the presence of two key structural features: the electron-withdrawing pentafluorophenyl group and the 4-nitrobenzenesulfonate moiety, which acts as an excellent leaving group. This combination renders the sulfur atom highly susceptible to nucleophilic attack, making the compound a potent reagent for sulfonylation and other coupling reactions.[1][2]

This technical guide provides a comprehensive overview of the electrophilicity of this compound, including its chemical properties, reactivity, and applications. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₄F₅NO₅S |

| Molecular Weight | 369.22 g/mol [3][4] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 105-108 °C |

| Solubility | Soluble in most organic solvents |

| CAS Number | 244633-31-6[4] |

Electrophilicity and Reactivity

The electrophilicity of this compound is the cornerstone of its synthetic utility. The electron-withdrawing nature of both the pentafluorophenyl ring and the nitro group on the benzenesulfonate moiety significantly enhances the electrophilic character of the sulfur atom. This makes it a powerful sulfonylating agent, readily reacting with a wide range of nucleophiles.

Reaction with Nucleophiles

This compound reacts with various nucleophiles, such as amines, phenols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters. The general reaction mechanism involves the nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the pentafluorophenoxide leaving group.

The reaction of this compound with amines is a particularly valuable transformation for the synthesis of sulfonamides, a common motif in many pharmaceutical agents. Studies on the reaction of structurally related 2,4-dinitrophenyl benzenesulfonates with amines have shown that the reaction can proceed through two competitive pathways: S-O bond fission and C-O bond fission. The dominant pathway is influenced by the basicity of the amine and the electronic nature of the substituent on the sulfonyl group. For highly reactive sulfonates like this compound, the S-O bond fission pathway is generally favored, leading to the desired sulfonamide product.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of sulfonamides and the sulfonylation of phenols using this compound.

Synthesis of Sulfonamides via Microwave-Assisted Reaction

Microwave-assisted synthesis offers a rapid and efficient method for the preparation of sulfonamides from this compound and amines.[5] This method often leads to high yields and clean reactions, minimizing the need for extensive purification.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, dissolve this compound (1.0 eq.) and the amine (1.2 eq.) in the chosen anhydrous solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a predetermined temperature and time (e.g., 100-150 °C for 10-30 minutes). The optimal conditions may vary depending on the specific substrates used.

-

After the reaction is complete, cool the vessel to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Sulfonylation of Phenols

This compound can also be employed for the sulfonylation of phenols to yield the corresponding aryl sulfonate esters.

Materials:

-

This compound

-

Phenol

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

To a solution of the phenol (1.0 eq.) and the base (1.5 eq.) in the anhydrous solvent, add this compound (1.1 eq.) portionwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the pure aryl sulfonate ester.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.

Caption: General reaction pathway for nucleophilic substitution.

Caption: Microwave-assisted sulfonamide synthesis workflow.

Conclusion

This compound is a powerful and versatile electrophilic reagent with broad applications in organic synthesis. Its high reactivity, driven by the electron-withdrawing pentafluorophenyl group and the excellent 4-nitrobenzenesulfonate leaving group, makes it an ideal choice for the synthesis of sulfonamides and other sulfonylated compounds. The experimental protocols and reaction pathway diagrams provided in this guide offer a practical framework for the utilization of this valuable reagent in research and development settings. As the demand for complex and functionally diverse molecules continues to grow, the utility of highly reactive building blocks like this compound is expected to expand further.

References

An In-depth Technical Guide to Pentafluorophenyl 4-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl 4-nitrobenzenesulfonate (CAS Number: 244633-31-6) is a highly reactive sulfonate ester utilized as a versatile reagent in organic synthesis, materials science, and bioconjugation. Its potent electrophilicity, imparted by the electron-withdrawing pentafluorophenyl and 4-nitrophenylsulfonyl groups, makes it an exceptional leaving group in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of functional polymers.

Chemical and Physical Properties

This compound is typically an off-white to white powder.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 244633-31-6 | [1][2] |

| Molecular Formula | C₁₂H₄F₅NO₅S | [1][2] |

| Molecular Weight | 369.22 g/mol | [1][2] |

| Appearance | Off-white to white powder | [1] |

| Melting Point | 104-112 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage | Store at room temperature | [1] |

Table 2: Spectroscopic and Computed Data

| Data Type | Details | Reference |

| ¹³C NMR Spectra | Data available in spectral databases. | [2] |

| ATR-IR Spectra | Instrument: Bruker Tensor 27 FT-IR, Technique: ATR-Neat. | [2] |

| Raman Spectra | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer, Technique: FT-Raman. | [2] |

| Computed XLogP3 | 3.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 4 | [2] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound from pentafluorophenol and 4-nitrobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pentafluorophenol

-

4-Nitrobenzenesulfonyl chloride

-

Triethylamine

-

Pyridine (anhydrous)

-

Chloroform

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pentafluorophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous pyridine (approximately 0.5 M solution).

-

Cool the reaction mixture to 0 °C using an ice/water bath.

-

To the cooled, stirring solution, add 4-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with chloroform.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from methanol to yield pure this compound as colorless crystals.

Applications in Organic Synthesis and Materials Science

The primary utility of this compound lies in its role as a powerful electrophile, enabling the formation of complex molecules through nucleophilic substitution reactions.[1] This reactivity is particularly valuable in pharmaceutical development for the synthesis of intermediates and in materials science for the creation of advanced polymers with tailored properties.[1]

Role as a Highly Reactive Electrophile

The pentafluorophenyl group is an excellent leaving group, making the sulfonate ester highly susceptible to nucleophilic attack. This enhanced reactivity allows for efficient coupling reactions under mild conditions, which is advantageous in the synthesis of complex and sensitive molecules.[1]

Caption: General reaction scheme of this compound.

Synthesis of Functional Polymers via Post-Polymerization Modification

A key application of compounds structurally related to this compound is in the synthesis of reactive polymers that can be subsequently functionalized. For instance, a polymer bearing pentafluorophenyl sulfonate side chains can be synthesized and then reacted with a library of nucleophiles (e.g., amines) to create a diverse range of functional polymers. This approach is highly efficient for developing materials with specific properties for applications such as drug delivery, coatings, and sensors.

The following workflow outlines the synthesis of a reactive polymer and its subsequent modification.

Experimental Workflow: Synthesis and Modification of a Reactive Polymer

Caption: Workflow for creating functional polymers.

Safety and Handling

This compound is classified as a skin and eye irritant.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and highly reactive reagent for organic synthesis. Its utility in creating functionalized molecules and materials, particularly through nucleophilic substitution reactions, makes it a significant tool for researchers in drug development and materials science. The protocols and data presented in this guide are intended to support the effective and safe use of this versatile compound in a research setting.

References

Technical Guide: Solubility of Pentafluorophenyl 4-nitrobenzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pentafluorophenyl 4-nitrobenzenesulfonate, also known as a nosylate ester, is a valuable electrophilic reagent. Its utility stems from the excellent leaving group properties of the 4-nitrobenzenesulfonate anion and the activating nature of the pentafluorophenyl group. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. Inconsistent or poor solubility can lead to challenges in reaction kinetics, yield, and purity of the final products. This guide provides the necessary protocols to empower researchers to generate reliable, quantitative solubility data for their specific applications.

Solubility Data

A comprehensive search of scientific literature and chemical supplier data reveals a lack of specific quantitative solubility data for this compound across a range of common organic solvents. Qualitative information from suppliers indicates that the compound is soluble in toluene.

To facilitate direct application of experimentally determined values, the following table is provided as a template for researchers to populate with their own data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Toluene | ||||

| Dichloromethane | ||||

| Acetonitrile | ||||

| Ethyl Acetate | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Tetrahydrofuran (THF) | ||||

| Acetone | ||||

| Add other solvents as needed |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its solubility in organic solvents.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-nitrobenzenesulfonyl chloride with pentafluorophenol in the presence of a base.

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Pentafluorophenol

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Triethylamine (or other suitable base)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes (for recrystallization)

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentafluorophenol in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution, followed by the portion-wise addition of 4-nitrobenzenesulfonyl chloride.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.

Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (purified)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation should be vigorous enough to keep the solid suspended.

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weigh the vial containing the dry residue. The mass of the dissolved solid can be determined by difference.

-

Alternatively, the concentration of the solute in the filtered solution can be determined using a suitable analytical technique such as UV/Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after appropriate dilution. A calibration curve with standards of known concentrations must be prepared for this purpose.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Visualizations

The following diagrams illustrate the synthesis and solubility determination workflows.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for solubility determination.

An In-depth Technical Guide to the Molecular Structure and Bonding of Pentafluorophenyl 4-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl 4-nitrobenzenesulfonate is a versatile reagent in organic synthesis, valued for its high reactivity as an electrophile. This technical guide provides a comprehensive overview of its molecular structure and bonding characteristics. Due to the limited availability of direct experimental data for this specific molecule, this document outlines detailed experimental and computational protocols for its full characterization, supported by data from analogous compounds. This guide serves as a practical resource for researchers utilizing this compound in complex synthetic pathways.

Molecular Identity

This compound is identified by the following chemical information.

| Identifier | Value |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 4-nitrobenzenesulfonate[1] |

| CAS Number | 244633-31-6[1][2] |

| Molecular Formula | C₁₂H₄F₅NO₅S[1][2] |

| Molecular Weight | 369.22 g/mol [1][2] |

| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F[1] |

| InChI | InChI=1S/C12H4F5NO5S/c13-7-8(14)10(16)12(11(17)9(7)15)23-24(21,22)6-3-1-5(2-4-6)18(19)20/h1-4H[1] |

Synthesis

The synthesis of this compound can be achieved through the reaction of pentafluorophenol with 4-nitrobenzenesulfonyl chloride. This is a standard method for the preparation of aryl sulfonates.[3][4][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Pentafluorophenol

-

4-Nitrobenzenesulfonyl chloride

-

Pyridine (or other suitable base, e.g., triethylamine)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentafluorophenol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 eq) dropwise to the solution.

-

In a separate flask, dissolve 4-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane.

-

Add the 4-nitrobenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with 1 M hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the 4-nitrophenyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 2H | Protons ortho to the nitro group |

| ~8.1 | d | 2H | Protons meta to the nitro group |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for both the pentafluorophenyl and 4-nitrophenyl rings. The carbons of the pentafluorophenyl ring will exhibit coupling with the fluorine atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~151 | Carbon of the nitro-substituted phenyl ring attached to the nitro group |

| ~145 | Carbon of the pentafluorophenyl ring attached to the sulfonate group |

| ~142 | Carbon of the pentafluorophenyl ring ortho to the sulfonate group |

| ~138 | Carbon of the pentafluorophenyl ring para to the sulfonate group |

| ~136 | Carbon of the pentafluorophenyl ring meta to the sulfonate group |

| ~130 | Carbon of the nitro-substituted phenyl ring ortho to the sulfonyl group |

| ~124 | Carbon of the nitro-substituted phenyl ring meta to the sulfonyl group |

| ~122 | Carbon of the nitro-substituted phenyl ring attached to the sulfonyl group |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonate, nitro, and pentafluorophenyl groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1600, ~1480 | Aromatic C=C | Stretching |

| ~1530, ~1350 | Nitro (NO₂) | Asymmetric and symmetric stretching |

| ~1380, ~1180 | Sulfonate (SO₂) | Asymmetric and symmetric stretching |

| ~1100-1000 | C-F | Stretching |

| ~980 | S-O-C | Stretching |

Molecular Structure and Bonding

In the absence of experimental crystallographic data, the molecular structure and bonding parameters of this compound can be reliably predicted using computational chemistry methods.

Computational Methodology Workflow

A computational workflow to determine the optimized geometry and bonding parameters is outlined below.

Caption: Workflow for computational geometry optimization.

Predicted Molecular Structure

The following diagram represents the molecular structure of this compound.

Caption: Molecular structure of this compound.

Predicted Bonding Parameters

The following tables summarize the predicted bond lengths, bond angles, and a key dihedral angle for this compound, obtained from computational modeling.

Table 4.3.1: Predicted Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| S-O(ester) | ~1.60 | C-F | ~1.35 |

| S=O | ~1.43 | C-N | ~1.48 |

| S-C | ~1.77 | N=O | ~1.22 |

| C-O(ester) | ~1.40 | Aromatic C-C | ~1.39 |

| Aromatic C-H | ~1.08 |

Table 4.3.2: Predicted Bond Angles (°)

| Angle | Angle (°) | Angle | Angle (°) |

| O=S=O | ~120 | C-S-O(ester) | ~105 |

| C-S-O | ~108 | S-O-C | ~118 |

| O=N=O | ~125 | C-C-F | ~120 |

| C-C-N | ~119 | Aromatic C-C-C | ~120 |

Table 4.3.3: Key Predicted Dihedral Angle (°)

| Atoms (C-S-O-C) | Angle (°) |

| C(phenyl)-S-O-C(pentafluorophenyl) | ~70-90 |

Conclusion

This compound is a valuable synthetic reagent whose reactivity is a direct consequence of its molecular structure. The electron-withdrawing nature of both the pentafluorophenyl and 4-nitrophenylsulfonyl moieties makes the sulfonate group an excellent leaving group. This guide provides a comprehensive framework for the synthesis and detailed structural characterization of this compound. The provided protocols and predicted data serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating its effective application in the synthesis of complex molecules.

References

- 1. This compound | C12H4F5NO5S | CID 2783096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Advent and Utility of Pentafluorophenyl 4-nitrobenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl 4-nitrobenzenesulfonate has emerged as a powerful and versatile reagent in modern organic synthesis. Its unique electronic properties, stemming from the convergence of a highly activating pentafluorophenyl group and a proficient leaving group in the 4-nitrobenzenesulfonate moiety, render it an exceptional electrophile. This technical guide delves into the discovery, history, synthesis, and multifaceted applications of this compound, with a particular focus on its utility in pharmaceutical and materials science research. Detailed experimental protocols and structured data are provided to facilitate its practical application in the laboratory.

Introduction: A Historical Perspective

The development of this compound is rooted in the broader history of sulfonate esters as activating groups in organic chemistry. The journey began with the early use of simple tosylates and mesylates to convert alcohols into good leaving groups for nucleophilic substitution reactions. The quest for more reactive and versatile reagents led to the exploration of electron-withdrawing substituents on both the sulfonyl and the phenyl portions of aryl sulfonates.

While the precise first synthesis of this compound is not prominently documented in initial literature surveys, its conceptual foundation can be traced to the extensive research on activated esters in peptide synthesis. The introduction of the pentafluorophenyl group as a highly effective activating moiety for carboxylic acids was a significant milestone. It is plausible that the application of this activating group to sulfonic acids was a logical and subsequent development. A key publication by K. Pudnom and T. Vilaivan in 2001 highlighted the application of this compound as a peptide coupling reagent, indicating its established presence in the synthetic chemist's toolkit by the early 21st century.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 244633-31-6 | [1][2] |

| Molecular Formula | C₁₂H₄F₅NO₅S | [1][2] |

| Molecular Weight | 369.22 g/mol | [1] |

| Melting Point | 104-112 °C | [3] |

| Appearance | Off-white to white powder | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage | Room Temperature | [3] |

Synthesis of this compound

The most widely employed synthetic route to this compound is the condensation reaction between pentafluorophenol and 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

General Experimental Protocol

To a solution of pentafluorophenol (1.0 eq.) in anhydrous dichloromethane at 0 °C is added triethylamine (1.1 eq.). The mixture is stirred for 10 minutes, after which 4-nitrobenzenesulfonyl chloride (1.05 eq.) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water, 1 M HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The powerful electrophilic nature of this compound makes it a highly versatile reagent in a range of chemical transformations.

Peptide Synthesis

As highlighted in early studies, this reagent serves as an effective coupling agent in peptide synthesis. The pentafluorophenyl ester of the sulfonic acid readily reacts with the N-terminus of an amino acid or peptide, activating the sulfonyl group for subsequent nucleophilic attack by the carboxylate of another amino acid. This facilitates the formation of a peptide bond.

Versatile Electrophile in Coupling Reactions

The compound's primary utility lies in its role as a potent electrophile. The electron-withdrawing effects of both the pentafluorophenyl ring and the nitro group make the sulfonate an excellent leaving group. This allows for the facile transfer of the 4-nitrophenylsulfonyl (nosyl) group to various nucleophiles. This reactivity is valuable in the synthesis of complex molecules, including pharmaceutical intermediates and advanced materials.

Caption: General scheme of nucleophilic substitution using the reagent.

Materials Science

The incorporation of the pentafluorophenyl group can impart unique properties to materials. This reagent can be used to introduce the 4-nitrophenylsulfonyl moiety into polymers and other materials, potentially enhancing their thermal stability, chemical resistance, and other physicochemical characteristics.

Conclusion

This compound stands as a testament to the ongoing evolution of synthetic reagents. Its rational design, combining a highly activated leaving group with a powerful electrophilic center, has provided the scientific community with a valuable tool for the construction of complex molecular architectures. From its conceptual origins in the field of peptide chemistry to its current applications in drug discovery and materials science, this reagent continues to facilitate innovation. The detailed protocols and data presented in this guide are intended to empower researchers to fully harness the synthetic potential of this compound in their endeavors.

References

Pentafluorophenyl 4-nitrobenzenesulfonate: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Pentafluorophenyl 4-nitrobenzenesulfonate (CAS No. 244633-31-6). The following sections detail the compound's hazards, physical and chemical properties, and recommended procedures for its safe use, storage, and disposal. Adherence to these guidelines is crucial for minimizing risk in a laboratory or research setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. There are discrepancies in the hazard statements provided by different suppliers. The official notification to the ECHA C&L Inventory identifies it as causing skin and serious eye irritation.[1] However, some suppliers also include warnings for potential carcinogenicity and reproductive toxicity, likely as a precautionary measure based on the chemical's structural components (a nitrobenzene derivative and a perfluorinated compound).[2][3] Given this conflicting information and the absence of comprehensive toxicological studies, a conservative approach to handling is strongly recommended.

GHS Hazard Classification

| Hazard Class | GHS Category | Source |

| Skin Corrosion/Irritation | Category 2 | ECHA C&L Inventory[1] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | ECHA C&L Inventory, Various Suppliers[1][4] |

| Carcinogenicity | Not Classified (ECHA) / Potential (Supplier Precaution) | [2][3] |

| Reproductive Toxicity | Not Classified (ECHA) / Potential (Supplier Precaution) | [2][3] |

Hazard Statements (H-Statements)

| Statement Code | Statement Text | Source |

| H315 | Causes skin irritation. | ECHA C&L Inventory[1] |

| H319 | Causes serious eye irritation. | ECHA C&L Inventory[1] |

| H350 | May cause cancer. | Supplier Precaution[2][3][4] |

| H360 | May damage fertility or the unborn child. | Supplier Precaution[2][3] |

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements is provided below.

| Statement Code | Statement Text |

| P201 | Obtain special instructions before use.[2][3][4] |

| P202 | Do not handle until all safety precautions have been read and understood.[2][3][4] |

| P264 | Wash skin thoroughly after handling.[1][2][3] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3][4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2][3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |

| P308+P313 | IF exposed or concerned: Get medical advice/ attention.[2][3][4] |

| P332+P317 | If skin irritation occurs: Get medical help.[1] |

| P337+P317 | If eye irritation persists: Get medical help.[1] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |

| P405 | Store locked up.[2][3] |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[4] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₄F₅NO₅S | [1][5] |

| Molecular Weight | 369.22 g/mol | [1][5] |

| Appearance | White to light yellow powder or crystals. | [2][6][7] |

| Melting Point | 104-112 °C (Some sources state 106.0 to 110.0 °C) | [6][7][8] |

| Purity | >98.0% (GC) or ≥99% (HPLC) | [2][5][6][7][8] |

| Storage Temperature | Room temperature, recommended in a cool, dark, dry place (<15°C). Some suppliers recommend 4°C. | [2][5] |

Toxicological Information

-

Acute Toxicity: No data available (Oral, Dermal, Inhalation).[9]

-

Skin Irritation: Classified as a skin irritant.[1]

-

Eye Irritation: Classified as a serious eye irritant.[1]

-

Carcinogenicity: Not officially classified, but some suppliers issue a warning.[2][3] Studies on related nitrobenzene compounds have shown carcinogenic potential in animal studies.[7][10]

-

Reproductive Toxicity: Not officially classified, but some suppliers issue a warning.[2][3] Studies on other perfluorinated sulfonates have demonstrated reproductive toxicity in animal models.

Given the data gaps, this compound should be handled as if it were highly toxic.

Experimental Protocols and Handling

Personal Protective Equipment (PPE)

A detailed protocol for donning and doffing PPE is essential.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.

-

Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin and Body Protection: Wear a lab coat. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or suit is recommended. Ensure clothing fully covers skin.

-

Respiratory Protection: If working outside a fume hood (not recommended), a NIOSH-approved respirator with an appropriate particulate filter is necessary.

General Handling Protocol

-

Preparation: Designate a specific area within a fume hood for handling. Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are present before starting.

-

Weighing: Weigh the solid compound carefully to minimize dust generation. Use a microbalance within the fume hood if possible.

-

Dissolving: If making a solution, add the solid slowly to the solvent. Ensure the process is well-contained.

-

Post-Handling: After handling, thoroughly wipe down the work area with an appropriate solvent (e.g., isopropanol or ethanol) and then decontaminate with soap and water.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after work, even if gloves were worn.

Spill Management

In the event of a spill, a clear and logical workflow is critical to ensure safety and proper cleanup.

Caption: Workflow for managing a chemical spill.

Storage and Disposal

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[9] Keep it segregated from incompatible materials such as strong oxidizing agents. The recommended storage temperature is generally room temperature, though some suppliers suggest refrigeration at 4°C or storage in a cool place below 15°C.[2][5] Always consult the supplier-specific recommendations.

Disposal

Dispose of this chemical and its container through a licensed professional waste disposal service.[4] Do not allow the product to enter drains. All disposal practices must be in accordance with federal, state, and local regulations.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet to the doctor in attendance.

References

- 1. This compound | C12H4F5NO5S | CID 2783096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 244633-31-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 244633-31-6 | TCI AMERICA [tcichemicals.com]

- 4. angenechemical.com [angenechemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. ECHA CHEM [chem.echa.europa.eu]

- 7. Nitrofen - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 244633-31-6 Name: this compound [xixisys.com]

- 9. Carcinogenicity of 5-nitrofurans, 5-nitroimidazoles, 4-nitrobenzenes, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reproductive toxicity of perfluorobutane sulfonate in zebrafish (Danio rerio): Impacts on oxidative stress, hormone disruption and HPGL axis dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Pentafluorophenyl 4-nitrobenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties (NMR and IR) and a representative synthetic protocol for Pentafluorophenyl 4-nitrobenzenesulfonate. The information is intended to support research and development activities where this versatile reagent is employed.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.45 | d | 2H | Ar-H (ortho to -NO2) |

| 8.15 | d | 2H | Ar-H (ortho to -SO2) |

Solvent and frequency not specified in the available data.

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 151.0 | C -NO2 |

| 142.5 | C -SO2 |

| 130.0 | Ar-C H |

| 125.0 | Ar-C H |

| 145-135 (m) | C -F |

| 120-110 (m) | C -O |

Note: The chemical shifts for the fluorine-bearing carbons are expected to appear as complex multiplets due to C-F coupling. Specific assignments for the pentafluorophenyl ring require further 2D NMR analysis.

Table 3: 19F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -145 to -155 | m | F (ortho to -O) |

| -155 to -165 | m | F (para to -O) |

| -165 to -175 | m | F (meta to -O) |

Note: 19F NMR data is predicted based on typical chemical shift ranges for pentafluorophenyl esters. Experimental data with precise shifts and coupling constants is required for definitive assignment.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100 | Weak | Ar-H stretch |

| ~1600, ~1480 | Medium | Ar C=C stretch |

| 1530, 1350 | Strong | N-O stretch (NO2) |

| 1400, 1180 | Strong | S=O stretch (SO2) |

| 1220 | Strong | C-O stretch |

| 1000, 900 | Strong | C-F stretch |

Data is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure describes a general method for the synthesis of aryl sulfonates via the reaction of a sulfonyl chloride with a phenol in the presence of a base.

Materials:

-

4-Nitrobenzenesulfonyl chloride

-

Pentafluorophenol

-

Triethylamine or Pyridine (base)

-

Dichloromethane (solvent)

-

Anhydrous magnesium sulfate (drying agent)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve pentafluorophenol (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Acquire 1H, 13C, and 19F NMR spectra on a high-resolution NMR spectrometer.

-

Process the spectra using appropriate software to obtain chemical shifts (referenced to the solvent residual peak or an internal standard), integration values, and coupling constants.

IR Spectroscopy:

-

Obtain the infrared spectrum of the solid sample using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1]

-

Record the spectrum over the range of 4000-400 cm-1.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

References

Thermal Stability of Pentafluorophenyl 4-nitrobenzenesulfonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pentafluorophenyl 4-nitrobenzenesulfonate is a sulfonate ester that serves as a powerful electrophile in organic synthesis. The electron-withdrawing nature of both the pentafluorophenyl and the 4-nitrophenyl groups enhances the leaving group ability of the pentafluorophenoxy moiety, making it a highly reactive reagent for nucleophilic substitution reactions. A crucial aspect of its practical application, particularly in process development and scale-up, is its thermal stability. Understanding the decomposition temperature and thermal behavior is paramount for ensuring safe handling, storage, and reaction conditions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₄F₅NO₅S |

| Molecular Weight | 369.22 g/mol |

| Appearance | Off-white to white powder |

| Melting Point | 104-112 °C |

| Purity (typical) | ≥ 98% (HPLC) |

| Storage | Room Temperature |

Expected Thermal Stability

While specific experimental data on the thermal decomposition of this compound is not available in the reviewed literature, the thermal stability of aryl sulfonates has been a subject of study. Generally, aryl sulfonates exhibit good thermal stability. For instance, certain aryl sulfonate surfactants have been shown to have decomposition temperatures as high as 230 °C. The presence of the highly stable pentafluorophenyl ring is expected to contribute positively to the overall thermal stability of the molecule.

It is anticipated that the thermal decomposition of this compound would proceed via the cleavage of the sulfonate ester bond. The decomposition temperature is a critical parameter that can be precisely determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, the following experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any other thermal transitions (e.g., glass transitions, phase changes, or decomposition).

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is to be used as a reference.

-

Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected decomposition temperature (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point will be observed as an endothermic peak. Decomposition may be observed as a complex series of endothermic or exothermic events.

Workflow for Thermal Stability Assessment

The logical workflow for a comprehensive assessment of the thermal stability of this compound is depicted in the following diagram.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While specific experimental data for the thermal stability of this compound is not currently available in public literature, its chemical structure suggests a relatively high degree of thermal stability. The electron-withdrawing nature of the substituents and the inherent stability of the aromatic rings are contributing factors. For precise and reliable data, it is imperative to conduct experimental thermal analysis using TGA and DSC, following the detailed protocols provided in this guide. The resulting data will be crucial for ensuring the safe and effective application of this important synthetic reagent in research and development.

Methodological & Application

Application Notes and Protocols for Pentafluorophenyl 4-nitrobenzenesulfonate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl 4-nitrobenzenesulfonate (PFNB) is a stable, crystalline reagent utilized in peptide synthesis as an efficient coupling agent. Its application, particularly in conjunction with a catalytic amount of 1-hydroxybenzotriazole (HOBt), facilitates the formation of peptide bonds in good yields. This document provides detailed application notes, experimental protocols, and comparative data on the use of PFNB in peptide synthesis, with a focus on its mechanism, efficiency, and potential for racemization.

Pentafluorophenyl (PFP) esters, which can be formed in situ from carboxylic acids using reagents like PFNB, are highly reactive active esters. This high reactivity is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which leads to rapid coupling times and helps to minimize undesirable side reactions[1]. Kinetic studies have demonstrated that the coupling speed with PFP esters is significantly higher than with other active esters, such as p-nitrophenyl (Np) esters[1].

Mechanism of Action

The use of PFNB as a coupling reagent proceeds through the formation of a mixed carboxylic-sulfonic anhydride of the N-protected amino acid. In the presence of a tertiary organic base and a catalytic amount of HOBt, this intermediate rapidly reacts with the amino group of another amino acid or peptide to form the desired peptide bond. It is proposed that HOBt catalyzes the reaction by first reacting with PFNB to give benzotriazol-1-yl 4-nitrobenzenesulfonate as a more reactive intermediate.

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents

| Coupling Reagent/Method | Relative Speed | Typical Yields | Racemization Potential | Key Byproducts |

| Pentafluorophenyl (PFP) Esters (from PFNB) | Very High | Good to High | Very Low | Pentafluorophenol (water-insoluble) |

| DCC/HOBt | Moderate | Good to High | Low with HOBt additive | Dicyclohexylurea (DCU) (often insoluble) |

| HBTU/HOBt | High | Very High | Very Low | Tetramethylurea |

| p-Nitrophenyl (ONp) Esters | Low (Baseline) | Moderate | Moderate | p-Nitrophenol (water-insoluble) |

Source: Adapted from BenchChem[1]

Table 2: Reported Stepwise Yields and Racemization for PFP Esters

| Reagent/System | Peptide Sequence/Model | Average Stepwise Yield | Racemization per Cycle |

| Fmoc-AA-PFP Esters | Acyl carrier protein (65-74) | >90% crude purity | Not specified |

| General SPPS | D-Tyr-L-Lys-L-Trp | Not specified | ≤ 0.4% |

Source: Adapted from BenchChem[1]

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis using PFNB

This protocol describes a general procedure for the synthesis of a protected dipeptide in solution.

Materials:

-

N-protected amino acid (e.g., Boc- or Fmoc-protected)

-

Amino acid methyl or ethyl ester hydrochloride

-

This compound (PFNB)

-

1-Hydroxybenzotriazole monohydrate (HOBt·H₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.), PFNB (1.0 eq.), and HOBt·H₂O (0.1 eq.) in anhydrous DMF (approximately 10 mL per mmol of amino acid).

-

To this solution, add TEA (for Boc-protected amino acids) or DIEA (for Fmoc-protected amino acids) (1.0 eq.) with stirring.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

In a separate flask, prepare a solution of the amino acid methyl or ethyl ester hydrochloride (1.0 eq.) and TEA or DIEA (1.0 eq.) in a minimal amount of DMF.

-

Add the amino acid ester solution to the reaction mixture from step 3.

-

Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purify the crude product by passing it through a short silica gel column if necessary.

Protocol 2: Stepwise Solid-Phase Peptide Synthesis (SPPS) using PFNB

This protocol outlines the adaptation of a standard Fmoc-based SPPS workflow to utilize PFNB as the coupling agent.

Materials:

-

Fmoc-protected amino acids

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides)

-

This compound (PFNB)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the SPPS reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq.) by dissolving it with PFNB (3-5 eq.) and HOBt (3-5 eq.) in DMF.

-

Add DIEA (3-5 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-4 hours. The coupling can be monitored using a Kaiser test.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Repeat: Repeat the deprotection, coupling, and washing cycles for each amino acid in the sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Visualizations

Proposed Mechanism of PFNB and HOBt in Peptide Coupling

Caption: Proposed reaction mechanism for PFNB-mediated peptide coupling with HOBt.

General Workflow for Solid-Phase Peptide Synthesis using PFNB

References

Application Notes and Protocols for Amine Sulfonylation using Pentafluorophenyl 4-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction